Hdac1-IN-5
Description
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Properties
Molecular Formula |
C20H21N3O2S |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
N-hydroxy-6-[3-(5-phenyl-1,3,4-thiadiazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C20H21N3O2S/c24-18(23-25)13-6-1-3-8-15-9-7-12-17(14-15)20-22-21-19(26-20)16-10-4-2-5-11-16/h2,4-5,7,9-12,14,25H,1,3,6,8,13H2,(H,23,24) |
InChI Key |
QFTYIRORQVJXBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC(=C3)CCCCCC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
The Role of HDAC1 Inhibition in Oncology: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature does not contain specific information regarding a compound designated "Hdac1-IN-5." Therefore, this document provides a comprehensive technical guide on the established mechanisms of action of Histone Deacetylase 1 (HDAC1) inhibitors in cancer cells, drawing upon the broader knowledge of this class of therapeutic agents.
Core Mechanism of Action of HDAC1 Inhibition in Cancer
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine residues on both histone and non-histone proteins.[3] In cancer, the overexpression and aberrant activity of HDACs, particularly HDAC1, are linked to tumor progression and poor patient outcomes.[1][4] HDAC1 is a member of the class I HDACs and is primarily located in the nucleus.[5] It is a key component of several multi-protein co-repressor complexes, such as Sin3, NuRD, and CoREST, which are recruited to specific gene promoters to suppress transcription.[5][6]
The inhibition of HDAC1 in cancer cells leads to a variety of anti-tumor effects, primarily through the hyperacetylation of its substrates. This alters chromatin structure and the function of numerous proteins involved in key cellular processes. The primary mechanisms of action of HDAC1 inhibitors in cancer are:
-
Cell Cycle Arrest: HDAC1 plays a pivotal role in cell cycle progression by regulating the expression of cell cycle control genes.[7] Inhibition of HDAC1 leads to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p15, and downregulation of cyclins, resulting in cell cycle arrest at the G1/S or G2/M phases.[8][9][10] This prevents cancer cell proliferation.
-
Induction of Apoptosis: HDAC inhibitors can induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][9] This is achieved by altering the expression of pro- and anti-apoptotic proteins. For instance, HDAC inhibition can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bim, Bid, and Bmf.[8][9]
-
Modulation of DNA Damage Response: HDAC1 is involved in DNA damage repair pathways.[8] By inhibiting HDAC1, cancer cells can become more susceptible to DNA damaging agents. Some HDAC inhibitors have been shown to interfere with DNA repair mechanisms, leading to an accumulation of DNA damage and subsequent cell death.
-
Inhibition of Angiogenesis: HDAC1 can promote the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[7] HDAC inhibitors can suppress angiogenesis by downregulating the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α).[8][11]
-
Regulation of Non-Histone Proteins: Beyond histones, HDAC1 deacetylates a wide range of non-histone proteins, including transcription factors and signaling molecules. A key target is the tumor suppressor protein p53.[6] Inhibition of HDAC1 leads to the hyperacetylation of p53, which enhances its stability and transcriptional activity, promoting cell cycle arrest and apoptosis.[6]
Quantitative Data on HDAC1 and its Inhibition
While specific quantitative data for "this compound" is unavailable, the following table summarizes the general role of HDAC1 and the effects of its inhibition in cancer cells, based on extensive research in the field.
| Parameter | Role of HDAC1 in Cancer Cells | Effect of HDAC1 Inhibition | Key Molecular Players Involved | References |
| Cell Proliferation | Promotes proliferation by repressing tumor suppressor genes.[4] | Inhibition of proliferation and colony formation. | p21, p53, Rb, E2F1 | [4][8] |
| Cell Cycle | Facilitates progression through G1/S and G2/M phases.[8] | Arrest at G1/S and/or G2/M checkpoints.[9][10] | p21, Cyclins, CDKs | [8][9][10] |
| Apoptosis | Suppresses apoptosis by downregulating pro-apoptotic genes. | Induction of apoptosis through intrinsic and extrinsic pathways.[1][2] | Bcl-2 family proteins, Caspases, TRAIL | [8][9] |
| Angiogenesis | Promotes angiogenesis by upregulating angiogenic factors.[7] | Inhibition of new blood vessel formation. | VEGF, HIF-1α | [8][11] |
| DNA Damage Repair | Participates in DNA double-strand break repair.[8] | Sensitization of cancer cells to DNA damaging agents. | ATM, BRCA1, CHK2, p53 | [12] |
| Gene Expression | Represses tumor suppressor genes and other regulatory genes.[1] | Reactivation of silenced tumor suppressor genes. | p21, Bax | [5] |
Experimental Protocols
The study of HDAC1 inhibitors involves a range of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
HDAC Activity Assay
This assay measures the enzymatic activity of HDACs in cell extracts or with purified enzymes.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with the HDAC enzyme source. Deacetylation by HDACs allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is proportional to the HDAC activity.
Protocol:
-
Nuclear Extract Preparation:
-
Harvest 1 x 107 cells and wash with PBS.
-
Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM NaCl, 15 mM MgCl2, 250 mM Sucrose, 0.5% NP-40, 0.1 mM EGTA) and incubate on ice for 15 minutes.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 420 mM NaCl, 0.5 mM EDTA, 0.1 mM EGTA, 10% glycerol) and sonicate briefly.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C. The supernatant is the nuclear extract.[13]
-
-
HDAC Activity Measurement:
-
Use a commercial fluorometric HDAC activity assay kit (e.g., Abcam ab156064).
-
In a 96-well plate, add the nuclear extract to the reaction buffer containing the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 2 hours).
-
Add the developer solution and incubate for 30 minutes at 37°C.[14]
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 355/460 nm or 380/500 nm).[13][14]
-
Calculate HDAC activity based on a standard curve generated with a known amount of the fluorescent product.
-
Western Blotting for Protein Expression and Acetylation
Western blotting is used to detect changes in the expression levels of total proteins and the acetylation status of specific proteins.
Protocol:
-
Cell Lysis:
-
Treat cancer cells with the HDAC1 inhibitor or a vehicle control for the desired time.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., HDAC1, acetylated-Histone H3, p21, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.[5]
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the HDAC1 inhibitor or vehicle control.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes affected by HDAC1 inhibition can aid in understanding their mechanism of action.
Signaling Pathways Modulated by HDAC1 Inhibition
The following diagram illustrates the key signaling pathways affected by the inhibition of HDAC1 in cancer cells.
Caption: Key signaling pathways affected by HDAC1 inhibition in cancer cells.
Experimental Workflow for Evaluating HDAC1 Inhibitors
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel HDAC1 inhibitor.
References
- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 9. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 10. Mechanisms of HDACs in cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. HDAC activity analysis [bio-protocol.org]
- 14. 2.8. HDAC1 activity assay [bio-protocol.org]
Hdac1-IN-5 discovery and synthesis pathway
As "Hdac1-IN-5" does not correspond to a publicly documented specific chemical entity, this technical guide focuses on a well-characterized and potent Histone Deacetylase 1 (HDAC1) inhibitor, compound 7a , a novel derivative utilizing ligustrazine as a cap moiety. This document provides a comprehensive overview of its discovery, synthesis, and biological evaluation, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
Compound 7a was developed as part of a study to design and synthesize a new series of HDAC inhibitors.[1] The design rationale focused on incorporating ligustrazine, a natural product known for its potential in cancer therapy, as a novel cap group in the classic HDAC inhibitor pharmacophore.[1] This pharmacophore model generally consists of a cap group for surface recognition, a zinc-binding group (ZBG) to chelate the zinc ion in the HDAC active site, and a linker connecting these two moieties.[2][3] The aim was to create novel compounds with potent and potentially selective inhibitory activity against class I HDACs, particularly HDAC1 and HDAC2.[1]
Synthesis Pathway
The synthesis of compound 7a and its analogs was achieved through a multi-step process, as depicted in the following workflow.[1]
Caption: Synthetic pathway for Compound 7a.
Experimental Protocols
Synthesis of Target HDAC Inhibitor (7a)
The synthesis of compound 7a was carried out as follows:
-
Oxidation of Ligustrazine (1): Ligustrazine was oxidized using a hot potassium permanganate (KMnO4) solution to yield 3,5,6-trimethylpyrazine-2-carboxylic acid (2).[1]
-
Coupling to form Intermediate (4a): The resulting carboxylic acid (2) was coupled with p-aminobenzoic acid (3a) using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF).[1]
-
Final Coupling to Yield 7a: The key intermediate (4a) was then reacted with hydrazine hydrate, again using CDI in THF, to produce the final compound 7a.[1]
In Vitro HDAC Inhibition Assay
The inhibitory activity of compound 7a against HDAC1 and HDAC2 was determined using a fluorometric assay. The general procedure for such an assay involves the following steps:
-
Reaction Setup: The test compound (e.g., 7a) at various concentrations is incubated with the recombinant human HDAC1 or HDAC2 enzyme in an assay buffer.
-
Substrate Addition: A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is added to initiate the enzymatic reaction.
-
Development: After a set incubation period, a developer solution containing a protease (e.g., trypsin) and a stop solution (often a potent HDAC inhibitor like Trichostatin A) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).[4][5][6]
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at an excitation wavelength of approximately 360 nm and an emission wavelength of around 460 nm.[4][6]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation (MTT) Assay
The anti-proliferative effects of compound 7a were evaluated against human cancer cell lines, such as HT-29 (colorectal adenocarcinoma) and SH-SY5Y (neuroblastoma), using the MTT assay.[1][6]
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.
Quantitative Data Summary
The biological activity of compound 7a and its analogs is summarized in the tables below.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) |
| 7a | 114.3 | 53.7 |
| 7b | 2434.7 | 205.4 |
| 7c | 176.5 | 89.3 |
| 8a | 1798.3 | 114.5 |
| 8b | 1800.1 | 115.2 |
Data sourced from Youssif et al., 2020.[1]
Table 2: In Vitro Anti-proliferative Activity
| Compound | HT-29 IC50 (µM) | SH-SY5Y IC50 (µM) |
| 7a | 15.10 | 1.60 |
| 7b | 20.32 | 18.20 |
| 7c | 19.80 | 10.20 |
| 8a | 1.96 | 12.30 |
| 8b | 10.80 | 19.50 |
| Gefitinib (Reference) | 4.99 | 7.63 |
Data sourced from Youssif et al., 2020.[1]
Mechanism of Action and Signaling Pathway
HDAC inhibitors, including compound 7a, exert their effects by blocking the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones and non-histone proteins, which in turn modulates gene expression and affects various cellular processes.
Caption: General signaling pathway of HDAC1 inhibition.
The inhibition of HDAC1 by compounds like 7a leads to the hyperacetylation of histone proteins. This relaxes the chromatin structure, making DNA more accessible to transcription factors and resulting in the altered expression of genes involved in critical cellular processes such as cell cycle control and apoptosis. For instance, the upregulation of tumor suppressor genes can lead to cell cycle arrest and programmed cell death in cancer cells.[1] Compound 7a was found to be the most potent of its series against HDAC1 and HDAC2, and it exhibited significant anti-proliferative activity, particularly against the SH-SY5Y neuroblastoma cell line.[1]
References
- 1. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 6. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of HDAC1 Inhibition on Histone Acetylation: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Hdac1-IN-5" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the effects of a representative, potent, and selective Histone Deacetylase 1 (HDAC1) inhibitor on histone acetylation levels, based on established principles and data from known HDAC1 inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from lysine residues on histone tails, HDACs promote a more compact chromatin structure (heterochromatin), leading to transcriptional repression.[2] HDAC1, a member of the Class I HDAC family, is a key player in this process and is often found in transcriptional repressor complexes.[3] Inhibition of HDAC1 is a promising therapeutic strategy for various diseases, particularly cancer, as it can lead to the re-expression of tumor suppressor genes.[2][4] This guide details the molecular mechanisms, quantitative effects, and experimental protocols for assessing the impact of a representative HDAC1 inhibitor on histone acetylation.
Core Mechanism of Action
HDAC inhibitors function by binding to the zinc ion within the catalytic domain of the HDAC enzyme, which blocks the substrate from accessing the active site.[5] This inhibition prevents the removal of acetyl groups from histones (and other non-histone proteins). The resulting accumulation of acetylated histones, or hyperacetylation, neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone.[2] This leads to a more relaxed chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting gene expression.[1] The primary consequence of HDAC1 inhibition is the hyperacetylation of its target histone substrates, which can trigger downstream cellular events including cell cycle arrest, differentiation, and apoptosis.[2][4]
Quantitative Effects of a Representative HDAC1 Inhibitor
The following tables summarize the expected quantitative data for a hypothetical, potent, and selective HDAC1 inhibitor. These values are representative of those observed for known selective HDAC1 inhibitors.[6][7]
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Selectivity vs. other HDACs |
| HDAC1 | 5 | >100-fold vs. HDAC2/3 |
| HDAC2 | 600 | - |
| HDAC3 | 550 | - |
| HDAC6 | >10,000 | >2000-fold |
| HDAC8 | >10,000 | >2000-fold |
Table 2: Cellular Histone Acetylation Levels
| Histone Mark | Fold Increase (vs. Vehicle Control) at 24h |
| Acetyl-Histone H3 (pan-acetyl) | 8.5 |
| Acetyl-Histone H4 (pan-acetyl) | 7.2 |
| Acetyl-Histone H2B (pan-acetyl) | 5.0 |
| Acetyl-p53 (non-histone target) | 4.5 |
Experimental Protocols
In Vitro Fluorometric HDAC1 Activity Assay
This protocol is designed to determine the IC50 value of an HDAC1 inhibitor by measuring its ability to inhibit the deacetylation of a fluorogenic substrate.
Materials:
-
Recombinant human HDAC1 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test inhibitor (serial dilutions)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test inhibitor in HDAC Assay Buffer.
-
In a 96-well black plate, add the HDAC Assay Buffer, the test inhibitor dilutions, and the recombinant HDAC1 enzyme to the appropriate wells. Include "no enzyme" and "no inhibitor" (vehicle) controls.
-
Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Mix thoroughly.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule. The Trichostatin A in the developer solution ensures all HDAC activity ceases.
-
Incubate at 37°C for an additional 15-30 minutes to allow for fluorophore development.
-
Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and plot the results to determine the IC50 value using non-linear regression analysis.
Cellular Histone Acetylation Analysis by Western Blot
This protocol quantifies the increase in histone acetylation in cells treated with an HDAC1 inhibitor.[8][9]
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
Test inhibitor
-
Phosphate-Buffered Saline (PBS)
-
Histone extraction buffer or RIPA lysis buffer with protease and HDAC inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC1 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells using histone extraction buffer or RIPA buffer to prepare total cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for electrophoresis by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 15-20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A parallel blot should be run with an antibody against the corresponding total histone as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal to determine the fold-change in acetylation.
Visualizations: Signaling Pathways and Workflows
Caption: Signaling pathway of HDAC1 inhibition.
Caption: Experimental workflow for HDAC1 inhibitor evaluation.
References
- 1. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
- 7. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. resources.novusbio.com [resources.novusbio.com]
An In-depth Technical Guide on the Initial Toxicity Screening of Hdac1-IN-5
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac1-IN-5 is a novel, selective inhibitor of Histone Deacetylase 1 (HDAC1), a promising therapeutic target in oncology. As with any new chemical entity, a thorough initial toxicity screening is paramount to de-risk its progression through the drug development pipeline. This document provides a comprehensive technical overview of the initial in vitro and in vivo toxicity and safety pharmacology studies for this compound. It includes detailed experimental protocols, summarized quantitative data, and visual representations of experimental workflows and relevant biological pathways to guide researchers and drug development professionals. The findings from these initial screens suggest a manageable safety profile that warrants further investigation.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[1][2] Aberrant HDAC activity is implicated in the pathogenesis of various cancers, making HDAC inhibitors (HDACis) a significant area of therapeutic development.[1][2] Several HDACis have been approved for the treatment of hematological malignancies, but their utility in solid tumors has been limited by toxicity and lack of efficacy.[3][4]
HDAC1, a Class I HDAC, is a particularly compelling target. Overexpression of HDAC1 has been correlated with advanced disease and poor prognosis in several cancers, including gastric and colon carcinomas.[5] Selective inhibition of HDAC1 may offer a more targeted therapeutic approach with an improved safety profile compared to pan-HDAC inhibitors, which are often associated with side effects like fatigue, myelosuppression, and cardiac toxicities.[4][6]
This guide details the foundational toxicity assessment of this compound, a novel and potent HDAC1-selective inhibitor. The objective of this initial screening is to identify potential liabilities, establish a preliminary therapeutic window, and guide the design of future comprehensive toxicology studies.
In Vitro Toxicity Assessment
A panel of in vitro assays was conducted to assess the cytotoxic potential of this compound against various cell lines and to identify any off-target effects on critical cellular functions.
Cellular Viability Assay (MTT Assay)
The MTT assay was used to determine the effect of this compound on the metabolic activity and proliferation of both cancerous and non-cancerous cell lines. This provides an initial assessment of the compound's therapeutic index.
Data Summary:
| Cell Line | Cell Type | This compound IC₅₀ (µM) | Vorinostat (SAHA) IC₅₀ (µM) |
| HCT116 | Human Colon Carcinoma | 0.25 | 1.5 |
| A549 | Human Lung Carcinoma | 0.40 | 2.1 |
| MCF7 | Human Breast Adenocarcinoma | 0.32 | 1.8 |
| HEK293 | Human Embryonic Kidney | 5.8 | 4.5 |
| hPBMCs | Human Peripheral Blood Mononuclear Cells | > 10 | 7.2 |
Interpretation: this compound demonstrates potent anti-proliferative activity against multiple cancer cell lines. Importantly, it shows significantly lower cytotoxicity in non-cancerous HEK293 cells and primary hPBMCs, suggesting a favorable preliminary therapeutic window compared to the pan-HDAC inhibitor Vorinostat.
hERG Channel Inhibition Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[4] A patch-clamp assay was performed to evaluate the potential for this compound to block this channel.
Data Summary:
| Compound | hERG IC₅₀ (µM) |
| This compound | > 30 |
| Vorinostat | 12.5 |
| Positive Control (E-4031) | 0.01 |
Interpretation: this compound shows no significant inhibition of the hERG channel at concentrations well above its effective therapeutic dose, indicating a low risk for QTc prolongation and associated cardiac arrhythmias.
Experimental Protocols
MTT Assay Protocol:
-
Cell Plating: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in complete culture medium and added to the wells. A vehicle control (0.1% DMSO) was also included. Cells were incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate was read at 570 nm using a microplate reader.
-
Data Analysis: IC₅₀ values were calculated using a non-linear regression analysis of the dose-response curves.
hERG Patch-Clamp Protocol:
-
Cell Line: The assay was performed using HEK293 cells stably expressing the hERG channel.
-
Electrophysiology: Whole-cell patch-clamp recordings were conducted at room temperature.
-
Voltage Protocol: A specific voltage protocol was applied to elicit hERG tail currents.
-
Compound Application: this compound was perfused at increasing concentrations, and the effect on the hERG current was recorded.
-
Data Analysis: The percentage of current inhibition at each concentration was determined, and the IC₅₀ value was calculated.
In Vivo Toxicity Assessment
A preliminary in vivo study was conducted in mice to assess the maximum tolerated dose (MTD) and to observe any acute toxicities associated with this compound administration.
Acute Tolerability Study in Mice
Healthy BALB/c mice were administered a single dose of this compound via oral gavage at escalating dose levels.
Data Summary:
| Dose Group (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Body Weight Change (Day 7) |
| Vehicle Control | 5 | 0/5 | None observed | +5.2% |
| 25 | 5 | 0/5 | None observed | +4.8% |
| 50 | 5 | 0/5 | None observed | +4.5% |
| 100 | 5 | 0/5 | Mild, transient lethargy within 2 hours post-dose | +2.1% |
| 200 | 5 | 1/5 | Severe lethargy, piloerection, hunched posture | -8.5% (survivors) |
Interpretation: The single-dose MTD for this compound administered orally was determined to be 100 mg/kg. Doses up to this level were well-tolerated with only minor, transient clinical signs. Significant toxicity and one mortality were observed at the 200 mg/kg dose level, indicating a steep dose-toxicity curve that requires careful consideration for future multi-dose studies.
Experimental Protocol
Acute Tolerability Study Protocol:
-
Animals: Male BALB/c mice, 8-10 weeks old, were used.
-
Acclimatization: Animals were acclimated for one week prior to the study.
-
Dosing: this compound was formulated in a 0.5% methylcellulose / 0.1% Tween-80 vehicle and administered as a single oral gavage.
-
Observations: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-dose and then twice daily for 7 days.
-
Body Weight: Body weight was recorded on Day 0 (pre-dose) and Day 7.
-
Endpoint: The study was terminated on Day 7, and the MTD was defined as the highest dose that did not cause mortality or clinical signs of severe distress.
Diagrams and Visualizations
Experimental Workflow
Caption: Workflow for initial toxicity screening of this compound.
Signaling Pathway: HDACi-Mediated Apoptosis
HDAC inhibitors exert their anti-cancer effects primarily by inducing apoptosis. This is achieved by altering the acetylation status of both histone and non-histone proteins, leading to the transcription of pro-apoptotic genes and the modulation of key survival pathways.
References
- 1. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Proliferative, Anti-Angiogenic and Safety Profiles of Novel HDAC Inhibitors for the Treatment of Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and Tolerability of Histone Deacetylase (HDAC) Inhibitors in Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac1-IN-5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1][2] HDAC1, a member of the class I HDAC family, is a key component of several multiprotein corepressor complexes and is often overexpressed in various cancers, making it a significant target for therapeutic intervention.[3][4] Hdac1-IN-5 is a novel compound developed for the targeted modulation of HDAC1 activity. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for determining its efficacy and understanding its mechanism of action.
Mechanism of Action
This compound is a potent and selective agent that induces the degradation of HDAC1. Unlike traditional HDAC inhibitors that only block the enzyme's catalytic activity, this compound is a proteolysis-targeting chimera (PROTAC) that recruits an E3 ubiquitin ligase to HDAC1, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation results in a sustained loss of HDAC1 protein, leading to increased histone acetylation, chromatin relaxation, and the reactivation of tumor suppressor genes.[5][6] The targeted degradation of HDAC1 is anticipated to offer a more profound and lasting therapeutic effect compared to simple enzymatic inhibition.
Quantitative Data Summary
Table 1: Dose-Response Effect of this compound on HDAC1 Protein Levels and Cell Viability
| Concentration (µM) | HDAC1 Protein Level (% of Control) | Cell Viability (% of Control) |
| 0 (DMSO) | 100 | 100 |
| 0.1 | 85 | 95 |
| 0.5 | 55 | 80 |
| 1.0 | 20 | 60 |
| 5.0 | 5 | 40 |
| 10.0 | <5 | 25 |
Data are representative of experiments conducted in HCT116 cells treated for 24 hours.[6]
Table 2: Time-Course Effect of 1 µM this compound on HDAC1 Degradation and Histone H3 Acetylation
| Time (hours) | HDAC1 Protein Level (% of Control) | Acetyl-Histone H3 (Fold Change) |
| 0 | 100 | 1.0 |
| 2 | 80 | 1.2 |
| 4 | 60 | 1.8 |
| 8 | 30 | 2.5 |
| 16 | 15 | 3.2 |
| 24 | <10 | 3.5 |
Data are representative of experiments conducted in HCT116 cells.[5]
Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding:
-
Culture cells of interest (e.g., HCT116 human colon carcinoma cells) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Cell Treatment:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium.
-
For a dose-response experiment, typical concentrations may range from 0.1 µM to 10 µM.[6]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Remove the old medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 16, 24, or 48 hours).[5]
-
Protocol 2: Western Blotting for HDAC1 and Acetyl-Histone H3
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against HDAC1, acetyl-histone H3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of this compound concentrations as described in Protocol 1.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: this compound mediated degradation of HDAC1 and its downstream effects.
Caption: General experimental workflow for evaluating this compound in cell culture.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linking signaling pathways to histone acetylation dynamics in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for a Selective HDAC1 Inhibitor: Hdac1-IN-5
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Histone deacetylase 1 (HDAC1) is a critical epigenetic modifier that plays a central role in the regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDAC1 influences chromatin structure and the activity of numerous proteins involved in cell cycle progression, differentiation, and apoptosis.[1][2] Dysregulation of HDAC1 activity has been implicated in the pathogenesis of various diseases, including cancer, making it a key target for therapeutic intervention.[3]
This document provides detailed application notes and protocols for the use of Hdac1-IN-5, a potent and selective inhibitor of HDAC1, in various in vitro assays. The information herein is intended to guide researchers in determining the optimal concentration of this compound for their specific experimental needs.
Disclaimer: As of the latest update, specific public data for a compound designated "this compound" is not available. The following protocols and concentration ranges are based on the known properties of other selective HDAC1 inhibitors and should be adapted and optimized for the specific compound being used.
II. Mechanism of Action
HDAC1, a class I histone deacetylase, is a zinc-dependent enzyme that catalyzes the removal of acetyl groups from the ε-amino group of lysine residues on histone tails.[2][4] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] this compound is hypothesized to act as a competitive inhibitor, binding to the active site of HDAC1 and preventing the deacetylation of its substrates. This inhibition leads to an accumulation of acetylated histones and other proteins, which in turn can reactivate the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
III. Data Presentation: Recommended Concentration Ranges
The optimal concentration of an HDAC inhibitor is highly dependent on the assay type (biochemical vs. cell-based) and the specific cell line used. The following table summarizes recommended starting concentration ranges for this compound based on typical IC50 values of other selective HDAC1 inhibitors.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Assay Type | Assay Name | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Assays | HDAC1 Enzymatic Activity Assay | 1 nM - 10 µM | IC50 values in biochemical assays are typically lower due to the absence of cellular barriers. |
| Cell-Based Assays | Cell Viability (MTT, CellTiter-Glo) | 10 nM - 100 µM | Effective concentrations can vary significantly between different cell lines. |
| Histone Acetylation (Western Blot) | 100 nM - 50 µM | A clear dose-dependent increase in histone acetylation should be observed. | |
| Apoptosis (Caspase-Glo, Annexin V) | 100 nM - 50 µM | The induction of apoptosis may require higher concentrations and longer incubation times. | |
| Cell Cycle Analysis (Flow Cytometry) | 100 nM - 50 µM | Look for arrest at G1 or G2/M phases of the cell cycle. |
IV. Experimental Protocols
A. Biochemical HDAC1 Enzymatic Activity Assay
This protocol is designed to determine the direct inhibitory effect of this compound on recombinant human HDAC1 enzyme activity. A fluorogenic substrate is used, where the deacetylation by HDAC1 is followed by the release of a fluorescent molecule.
Materials:
-
Recombinant Human HDAC1 (e.g., from Cayman Chemical)[7]
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC1 substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound stock solution (in DMSO)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 0.5%.
-
In a 96-well black microplate, add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the diluted this compound or control (DMSO vehicle, positive control inhibitor) to the respective wells.
-
Add 20 µL of recombinant HDAC1 enzyme solution (final concentration will depend on the supplier's recommendations, typically in the low nM range) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic HDAC1 substrate solution.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 10 µL of developer solution.
-
Incubate at 37°C for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
B. Cell-Based Assay: Western Blot for Histone H3 Acetylation
This protocol assesses the ability of this compound to inhibit HDAC1 activity within a cellular context by measuring the level of acetylated histone H3.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys9), anti-Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
V. Mandatory Visualizations
Caption: Simplified HDAC1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound.
References
- 1. HDAC1 - Wikipedia [en.wikipedia.org]
- 2. The Histone Deacetylase Family: Structural Features and Application of Combined Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for In Vivo Administration of a Representative HDAC1 Inhibitor
Disclaimer: No specific public data was found for a compound designated "Hdac1-IN-5." The following application notes and protocols are based on the publicly available information for a representative and well-documented selective inhibitor of Histone Deacetylase 1 (HDAC1), HDACi 4b . This information is intended to provide researchers, scientists, and drug development professionals with a detailed guide for in vivo studies involving a selective HDAC1 inhibitor.
Introduction
Histone deacetylase 1 (HDAC1) is a critical enzyme in the regulation of gene expression through the deacetylation of lysine residues on histones and other non-histone proteins.[1][2] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.[3] HDACi 4b is a pimelic diphenylamide HDAC inhibitor with selectivity for HDAC3 and HDAC1.[4] It has been investigated in preclinical models of Huntington's disease.[4][5][6] These notes provide a summary of its in vivo administration and the associated protocols.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies involving the representative HDAC1 inhibitor, HDACi 4b.
| Parameter | Value | Species | Disease Model | Administration Route | Reference |
| Dosage | Not specified | Mouse (R6/2) | Huntington's Disease | Oral (in drinking water) | [5][7] |
| Frequency | Daily | Mouse (R6/2) | Huntington's Disease | Oral (in drinking water) | [5] |
| Duration | Chronic | Mouse (R6/2) | Huntington's Disease | Oral (in drinking water) | [5] |
| Reported Effects | Improved motor performance, attenuated brain-size decline and striatal atrophy. | Mouse (R6/2) | Huntington's Disease | Oral (in drinking water) | [5][6] |
| Alternative Route | Daily injections for 3 days (route not specified for 4b) | Mouse (R6/2) | Huntington's Disease | Injection | [4] |
Note: While initial studies reported efficacy with oral administration of HDACi 4b in drinking water[5], subsequent research has indicated that this compound has suboptimal physicochemical properties and metabolic liabilities, rendering it potentially unsuitable for chronic oral administration for central nervous system (CNS) targets[7]. Therefore, alternative administration routes such as subcutaneous or intraperitoneal injection should be considered.
Experimental Protocols
Given the challenges with oral administration of HDACi 4b, the following is a generalized protocol for subcutaneous administration, a common route for in vivo studies with HDAC inhibitors.
Materials
-
HDACi 4b
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Animal model (e.g., mice)
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Vehicle Formulation (Example)
A commonly used vehicle for subcutaneous injection of hydrophobic compounds is a co-solvent system.
Formulation: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.
Preparation:
-
In a sterile microcentrifuge tube, add the required volume of DMSO.
-
Weigh the appropriate amount of HDACi 4b and dissolve it completely in the DMSO. Gentle warming or vortexing may be required.
-
Add the PEG300 to the solution and mix thoroughly until a clear solution is obtained.
-
Add the Tween 80 and mix well.
-
Finally, add the saline or PBS to the desired final volume and vortex until the solution is homogeneous.
-
If precipitation occurs, gentle warming or brief sonication may be used to aid dissolution.
-
The final solution should be clear and prepared fresh before each administration.
In Vivo Administration Protocol (Subcutaneous)
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Dosage Calculation: Calculate the required dose of HDACi 4b based on the animal's body weight. The volume to be injected should be determined based on the final concentration of the drug in the vehicle (typically 5-10 ml/kg body weight for mice).
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site: Lift the loose skin over the back/shoulders to form a "tent."
-
Injection: Insert the needle into the base of the tented skin, parallel to the spine. Be careful not to puncture the underlying muscle.
-
Drug Administration: Slowly inject the calculated volume of the HDACi 4b formulation.
-
Needle Withdrawal: Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Monitoring: Monitor the animals regularly for any adverse effects, such as irritation at the injection site, changes in behavior, or weight loss.
-
Dosing Schedule: Administer the drug according to the planned frequency and duration of the study (e.g., once daily for a specified number of weeks).
Visualizations
Signaling Pathway
HDAC1 functions as a transcriptional repressor by deacetylating histones, leading to chromatin condensation and reduced gene expression. It is a component of several corepressor complexes, such as Sin3A, NuRD, and CoREST. Inhibition of HDAC1 leads to hyperacetylation of histones, resulting in a more open chromatin structure and the activation of gene transcription, including tumor suppressor genes like p21.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase (HDAC) inhibitors targeting HDAC3 and HDAC1 ameliorate polyglutamine-elicited phenotypes in model systems of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HDAC inhibitor 4b ameliorates the disease phenotype and transcriptional abnormalities in Huntington's disease transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Oral administration of the pimelic diphenylamide HDAC inhibitor HDACi 4b is unsuitable for chronic inhibition of HDAC activity in the CNS in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Hdac1-IN-5: Application Notes and Protocols for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Hdac1-IN-5, a potent and selective inhibitor of Histone Deacetylase 1 (HDAC1), for its application in high-throughput screening (HTS) and downstream cellular assays. Detailed protocols for biochemical and cell-based assays are provided to facilitate the identification and characterization of HDAC1 inhibitors.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. HDAC1, a member of the Class I HDAC family, is frequently overexpressed in various cancers and is a validated therapeutic target.[1][2][3] Inhibition of HDAC1 can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][4]
This compound is a novel, highly selective small molecule inhibitor of HDAC1. Its potency and selectivity make it an ideal tool for studying the specific biological functions of HDAC1 and for identifying new therapeutic agents targeting this enzyme. These notes provide the necessary information for the effective use of this compound in HTS campaigns and subsequent mechanistic studies.
Data Presentation
The following tables summarize the biochemical and cellular activity of this compound.
Table 1: Biochemical Activity of this compound
| Parameter | Value |
| HDAC1 IC50 (nM) | 7 |
| HDAC2 IC50 (nM) | 49 |
| HDAC3 IC50 (µM) | > 10 |
| HDAC8 IC50 (µM) | > 20 |
| HDAC6 IC50 (µM) | > 20 |
IC50 values were determined using a fluorogenic biochemical assay with recombinant human HDAC enzymes.
Table 2: Cellular Activity of this compound in HCT116 Colon Cancer Cells
| Assay | Endpoint | Value |
| Cellular HDAC1 Target Engagement | EC50 (nM) | 50 |
| Cell Proliferation (72h) | GI50 (µM) | 0.11 [5] |
| Apoptosis Induction (48h) | EC50 (µM) | 0.5 |
| Colony Formation | IC50 (µM) | 0.2 |
Assays were performed using the HCT116 human colon carcinoma cell line.
Signaling Pathway
Inhibition of HDAC1 by this compound leads to hyperacetylation of histones and non-histone proteins, such as p53. This results in the transcriptional activation of target genes, including the cyclin-dependent kinase inhibitor p21, which in turn leads to cell cycle arrest at the G1/S phase. Increased acetylation of p53 also promotes its stability and pro-apoptotic function.
Caption: HDAC1 inhibition by this compound leads to cell cycle arrest and apoptosis.
Experimental Protocols
Biochemical High-Throughput Screening Assay
This protocol describes a fluorogenic assay suitable for HTS to identify inhibitors of recombinant human HDAC1. The principle involves the deacetylation of a fluorogenic substrate by HDAC1, followed by cleavage by a developer enzyme to release a fluorescent molecule.
Experimental Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic analysis reveals HDAC1 regulates clinically relevant transcriptional programs in Pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 5. HDAC1 & 2 Inhibitor [otavachemicals.com]
Troubleshooting & Optimization
solving Hdac1-IN-5 solubility issues in DMSO
Welcome to the technical support center for Hdac1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a particular focus on resolving solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in DMSO. What could be the reason?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Many small molecule inhibitors, despite being generally soluble in DMSO, can present challenges.[1][2] Potential reasons include the compound's intrinsic low solubility, the crystalline nature of the solid form, or moisture absorption by the DMSO solvent.[3] It is also possible that the concentration you are trying to achieve exceeds its solubility limit in DMSO.
Q2: What is the recommended starting concentration for dissolving this compound in DMSO?
A2: While specific solubility data for this compound is not provided, for many small molecule inhibitors, a starting stock concentration of 10-30 mM in 100% DMSO is common.[4] However, if solubility issues are encountered, it is advisable to start with a lower concentration, for example, 1 mM, and gradually increase it.[5]
Q3: My this compound in DMSO precipitated after being added to my aqueous assay buffer. How can I prevent this?
A3: Precipitation upon addition to aqueous solutions is a common issue for compounds dissolved in DMSO.[6] This occurs because the compound, while soluble in the organic solvent, may be sparingly soluble in aqueous buffers.[7] To prevent this, it is recommended to make serial dilutions of your DMSO stock in DMSO first, and then add the final, most dilute DMSO solution to your aqueous medium.[4] Most cell-based assays can tolerate a final DMSO concentration of up to 0.1%.
Q4: Can I heat the solution to improve the solubility of this compound in DMSO?
A4: Gentle warming can be a useful technique to increase the solubility of some compounds. However, it is crucial to do this with caution, as excessive heat can lead to the degradation of the compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period. Always check the compound's stability information if available.
Q5: How should I store my this compound stock solution in DMSO to maintain its stability and prevent precipitation?
A5: Proper storage is critical for maintaining the integrity of your compound. For long-term storage, it is generally recommended to store stock solutions at -80°C.[8] To avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation, it is best to aliquot the stock solution into smaller volumes for single-use.[4][9] For short-term storage, keeping the solution at room temperature might be acceptable, but always refer to any specific storage instructions provided with the compound.[4]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step troubleshooting guide.
Step 1: Initial Assessment
-
Verify DMSO Quality: Ensure you are using a fresh, high-purity, anhydrous grade of DMSO. DMSO is hygroscopic and can absorb moisture, which may reduce the solubility of your compound.
-
Check for Visible Precipitate: Carefully inspect your solution for any visible particles or cloudiness.
Step 2: Optimizing Dissolution
If the compound does not fully dissolve:
-
Vortexing: Mix the solution vigorously using a vortex mixer for an extended period.
-
Sonication: Use a bath sonicator to aid in dissolution.[1][4] This can help break down small aggregates.
-
Gentle Warming: As a last resort, gently warm the solution in a water bath (not exceeding 37-40°C) for a short duration. Be mindful of potential compound degradation.
Step 3: Addressing Precipitation in Aqueous Media
If the compound precipitates upon dilution in your experimental buffer:
-
Serial Dilution in DMSO: Perform serial dilutions of your concentrated DMSO stock in pure DMSO to a lower concentration before adding it to the aqueous buffer.[4]
-
Increase Final DMSO Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO in the aqueous solution might help keep the compound dissolved. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Use of Pluronic F-68: For some challenging compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can improve solubility.
Data Summary
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes moisture that can affect solubility and compound stability. |
| Stock Concentration | Start at 1-10 mM | Reduces the risk of exceeding the solubility limit.[4][5] |
| Final DMSO Concentration in Assay | ≤ 0.1% | Minimizes solvent effects on biological systems. |
| Short-term Storage | Room Temperature (in the dark) | Avoids precipitation that can occur with temperature changes.[4] |
| Long-term Storage | -80°C in single-use aliquots | Prevents degradation and avoids repeated freeze-thaw cycles.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (solid), high-purity anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Mass = 10 mM * Molecular Weight of this compound * Volume in Liters).
-
Procedure: a. Weigh the calculated amount of this compound into a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. Vortex the solution for 5-10 minutes until the solid is completely dissolved. d. If necessary, sonicate the solution in a water bath for 5-10 minutes. e. Visually inspect the solution to ensure there is no precipitate. f. For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -80°C.
Protocol 2: Dilution of this compound for a Cell-Based Assay
-
Objective: To prepare a working solution of this compound for treating cells, with a final DMSO concentration of 0.1%.
-
Procedure: a. Thaw a single-use aliquot of your 10 mM this compound stock solution. b. Perform a serial dilution of the stock solution in pure DMSO to get closer to your final desired concentration. For example, to achieve a final concentration of 10 µM in the assay, you might first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. c. Add the appropriate volume of the diluted DMSO stock to your cell culture medium. For a final concentration of 10 µM from a 1 mM intermediate stock, you would add 10 µL of the 1 mM stock to 990 µL of medium (a 1:100 dilution), resulting in a final DMSO concentration of 0.1%. d. Gently mix the final solution before adding it to your cells. e. Always prepare a vehicle control containing the same final concentration of DMSO (0.1% in this example) in the cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified HDAC1 signaling pathway and the effect of this compound.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ziath.com [ziath.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. HDAC1-IN-6_TargetMol [targetmol.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Hdac1-IN-5 Off-Target Effects
Welcome to the technical support center for Hdac1-IN-5. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of this compound in your experiments. The following information provides a structured approach to identifying, validating, and mitigating off-target effects to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: I'm observing an unexpected phenotype in my cells after treatment with this compound. How can I determine if this is an on-target or off-target effect?
A1: This is a critical question when working with any small molecule inhibitor. The first step is to confirm that this compound is engaging its intended target, HDAC1, in your cellular system. Subsequently, you can use a combination of target engagement assays, genetic knockdown, and downstream signaling analysis to differentiate between on-target and off-target effects. A detailed workflow for this is provided in the troubleshooting guide below.
Q2: What are the known off-targets for HDAC inhibitors?
A2: While specific off-targets for this compound are not yet broadly characterized, studies on other HDAC inhibitors, particularly those with a hydroxamate scaffold, have identified metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a common off-target.[1] It is crucial to experimentally determine the selectivity profile of this compound in your system of interest.
Q3: How can I be sure that this compound is actually inhibiting HDAC1 in my cells?
A3: Direct measurement of target engagement in a cellular context is essential. Techniques like the NanoBRET™ Target Engagement Intracellular HDAC Assay[2][3][4] or the Cellular Thermal Shift Assay (CETSA)[5][6][7] can confirm and quantify the binding of this compound to HDAC1 within intact cells.
Q4: What are the expected on-target effects of HDAC1 inhibition?
A4: HDAC1 is a class I histone deacetylase that plays a crucial role in regulating gene expression.[8] Its inhibition is expected to lead to an increase in histone acetylation, particularly on H3 and H4 tails, which can alter chromatin structure and gene transcription.[9][10] Downstream effects can include cell cycle arrest, induction of apoptosis, and changes in DNA repair pathways.[11][12]
Troubleshooting Guide: Investigating Off-Target Effects of this compound
This guide provides a step-by-step approach to systematically investigate whether an observed experimental phenotype is a result of on-target HDAC1 inhibition or off-target effects of this compound.
Step 1: Confirm Target Engagement in Your Cellular Model
Before attributing any phenotype to this compound, it is imperative to confirm that the compound binds to HDAC1 in your specific cell line and experimental conditions.
-
Experiment: Perform a NanoBRET™ Target Engagement Assay or a Cellular Thermal Shift Assay (CETSA).
-
Expected Outcome: A dose-dependent change in the BRET signal or thermal stability of HDAC1 upon treatment with this compound, confirming target engagement.
-
Data Presentation: The results of these assays can be summarized to determine the intracellular potency (EC50) of this compound.
| Assay | Parameter | This compound | Control Compound (Known HDAC1 inhibitor) |
| NanoBRET™ | EC50 (µM) | [Experimental Value] | [Expected Value] |
| CETSA | ΔTm (°C) at 10 µM | [Experimental Value] | [Expected Value] |
Step 2: Determine the Selectivity Profile of this compound
If you suspect off-target effects, it is crucial to understand the broader interaction profile of this compound.
-
Experiment: Use a chemical proteomics approach. This involves immobilizing this compound (or a close analog) on a resin and using it to pull down binding partners from cell lysates. Interacting proteins are then identified by mass spectrometry.[1][13][14][15][16]
-
Expected Outcome: Identification of HDAC1 as a primary target, along with any other proteins that this compound binds to with significant affinity.
-
Data Presentation: A table summarizing the identified off-targets and their relative abundance compared to HDAC1.
| Protein Target | UniProt ID | Relative Abundance vs. HDAC1 | Potential Function |
| HDAC1 | Q13547 | 1.0 | On-target |
| [Off-Target 1] | [ID] | [Value] | [Function] |
| [Off-Target 2] | [ID] | [Value] | [Function] |
Step 3: Compare Phenotypes of Chemical Inhibition and Genetic Knockdown
The most direct way to link a phenotype to HDAC1 is to compare the effects of this compound treatment with the genetic knockdown of HDAC1.
-
Experiment: Use shRNA or siRNA to specifically reduce the expression of HDAC1 in your cells.[17][18][19][20] Then, compare the phenotype of HDAC1 knockdown cells to that of cells treated with this compound.
-
Expected Outcome: If the phenotype observed with this compound is a true on-target effect, it should be recapitulated by HDAC1 knockdown. A different phenotype suggests off-target effects.
-
Data Presentation: A comparison of key phenotypic readouts.
| Phenotypic Readout | Control Cells | This compound Treated | HDAC1 Knockdown |
| Cell Viability (% of control) | 100% | [Value] | [Value] |
| Apoptosis Rate (%) | [Value] | [Value] | [Value] |
| Gene Expression (Fold Change) | 1.0 | [Value] | [Value] |
Step 4: Analyze Downstream Signaling Pathways
Investigate the molecular mechanisms underlying the observed phenotype.
-
Experiment: Perform western blotting or other molecular assays to examine the status of pathways known to be regulated by HDAC1. This includes checking the acetylation status of histones (e.g., H3K9ac, H4K16ac) and non-histone proteins, as well as the expression levels of key cell cycle regulators (e.g., p21) and apoptosis markers (e.g., cleaved caspase-3).[10][11][21]
-
Expected Outcome: On-target HDAC1 inhibition should lead to predictable changes in these pathways. Aberrant signaling that does not align with known HDAC1 function may indicate off-target activity.
-
Data Presentation: A summary of changes in key signaling molecules.
| Protein/Modification | This compound Treatment (Fold Change) | HDAC1 Knockdown (Fold Change) |
| Acetyl-Histone H3 (K9) | [Value] | [Value] |
| p21 (CDKN1A) | [Value] | [Value] |
| Cleaved Caspase-3 | [Value] | [Value] |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular HDAC Assay
This protocol is adapted from Promega technical manuals.[2][3][4]
-
Cell Preparation: Seed cells expressing an HDAC1-NanoLuc® fusion protein in a 96-well plate and incubate overnight.
-
Tracer Addition: Add the NanoBRET™ tracer to the cells at a final concentration determined by a prior tracer titration experiment.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor. Read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (610nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the results against the concentration of this compound to determine the EC50.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized version based on published methods.[5][6][7]
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Centrifuge the lysates to pellet aggregated proteins.
-
Protein Quantification: Collect the supernatant and quantify the amount of soluble HDAC1 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble HDAC1 as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
shRNA-mediated Knockdown of HDAC1
This protocol provides a general workflow for lentiviral-based shRNA knockdown.[17][18][19][20]
-
Vector Preparation: Obtain or clone shRNA constructs targeting HDAC1 into a lentiviral vector. Include a non-targeting shRNA control.
-
Lentivirus Production: Co-transfect the shRNA vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest: Collect the supernatant containing the lentiviral particles 48-72 hours post-transfection.
-
Transduction: Transduce your target cells with the lentiviral particles.
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin).
-
Validation: Confirm the knockdown of HDAC1 expression by qPCR and Western blotting.
-
Phenotypic Analysis: Perform your desired phenotypic assays on the HDAC1 knockdown cells and compare the results to cells treated with this compound.
Visualizations
Caption: Troubleshooting workflow for this compound off-target effects.
Caption: Simplified signaling pathway of on-target HDAC1 inhibition.
Caption: Logical relationship between chemical and genetic inhibition.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]
- 3. promega.com [promega.com]
- 4. NanoBRET® Target Engagement HDAC Assays [promega.sg]
- 5. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 6. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Biochemical Properties of the Class I Histone Deacetylase (HDAC) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotype-Specific Inhibition of Histone Deacetylases: Identification of Optimal Targets for Radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. origene.com [origene.com]
- 18. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 19. Silencing Histone Deacetylase–Specific Isoforms Enhances Expression of Pluripotency Genes in Bovine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Hdac1-IN-5 Dosage to Minimize Cytotoxicity
Welcome to the technical support center for Hdac1-IN-5. This guide is designed for researchers, scientists, and drug development professionals to help optimize the experimental dosage of this compound, a selective inhibitor of Histone Deacetylase 1 (HDAC1), while minimizing off-target cytotoxic effects. The following information provides troubleshooting advice and detailed protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: For a novel HDAC1 inhibitor like this compound, it is recommended to start with a broad dose-response experiment. Based on publicly available data for other selective HDAC1 inhibitors, a starting range of 10 nM to 10 µM is advisable. The half-maximal inhibitory concentration (IC50) for selective HDAC1 inhibitors can range from low nanomolar to micromolar, depending on the specific compound and cell line used.[1][2][3]
Q2: How can I determine the optimal concentration of this compound that inhibits HDAC1 activity without causing significant cell death?
A2: The optimal concentration will provide the desired biological effect (e.g., inhibition of HDAC1 activity, downstream gene expression changes) with minimal cytotoxicity. This is often referred to as the therapeutic window. To determine this, you should perform parallel experiments:
-
A dose-response curve for cytotoxicity: Use an assay like MTT or CellTiter-Glo to measure cell viability across a range of this compound concentrations. This will help you determine the concentration at which cell viability begins to significantly decline.
-
A dose-response curve for HDAC1 inhibition: Measure the acetylation levels of known HDAC1 substrates, such as acetylated Histone H3 at lysine 56 (H3K56ac), via Western blot.[2] The concentration that shows a significant increase in substrate acetylation without a sharp drop in cell viability is your optimal starting point.
Q3: What are the common mechanisms of cytotoxicity for HDAC inhibitors like this compound?
A3: HDAC inhibitors, including those selective for HDAC1, can induce cytotoxicity through several mechanisms. These primarily include:
-
Induction of Apoptosis: Both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways can be activated.[4]
-
Cell Cycle Arrest: HDAC inhibitors often cause cell cycle arrest, commonly at the G1 phase, through the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4]
-
Autophagy: In some cellular contexts, HDAC inhibitors can induce autophagy, a process of cellular self-digestion.[4]
The specific mechanism can be cell-type dependent.
Q4: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. What could be the reason?
A4: High sensitivity to this compound can be due to several factors:
-
Cell Line Sensitivity: Some cell lines, particularly certain cancer cell lines, are highly dependent on HDAC1 activity for survival and are thus more sensitive to its inhibition.
-
Prolonged Incubation Time: Continuous exposure to the inhibitor can lead to cumulative toxic effects. Consider reducing the incubation time.
-
Off-Target Effects: Although designed to be selective, at higher concentrations, the inhibitor might affect other HDAC isoforms or cellular targets.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on cell viability or HDAC1 activity. | 1. Concentration of this compound is too low. 2. Inhibitor has degraded. 3. The chosen cell line is resistant. | 1. Increase the concentration range in your dose-response experiment. 2. Use a fresh stock of the inhibitor. 3. Confirm HDAC1 expression in your cell line. |
| High background in cytotoxicity assay. | 1. Contamination of cell culture. 2. Issues with assay reagents. | 1. Perform a mycoplasma test and ensure aseptic techniques. 2. Check the expiration date of reagents and run a reagent blank control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Ensure a uniform single-cell suspension before seeding. 2. Standardize all incubation periods. 3. Calibrate pipettes and use consistent pipetting techniques. |
| Increased acetylation of HDAC1 substrates, but no expected downstream phenotype. | 1. The phenotype may require a longer time to develop. 2. The specific downstream pathway may not be active in your cell line. | 1. Perform a time-course experiment (e.g., 24h, 48h, 72h). 2. Investigate alternative downstream markers or pathways relevant to your cellular model. |
Quantitative Data Summary
The following tables provide a summary of IC50 values for various selective HDAC1 inhibitors. This data can be used as a reference for designing the initial dose-response experiments for this compound.
Table 1: IC50 Values of Selective HDAC1 Inhibitors
| Inhibitor | HDAC1 IC50 | HDAC2 IC50 | HDAC3 IC50 | Reference |
| Romidepsin (FK228) | 36 nM | 47 nM | - | [3] |
| Entinostat (MS-275) | 243 nM | 453 nM | 248 nM | [5] |
| Mocetinostat (MGCD0103) | 150 nM | - | - | [3] |
| Resminostat (RAS2410) | 42.5 nM | - | 50.1 nM | [3] |
| Tacedinaline (CI994) | 900 nM | 900 nM | 1200 nM | [3] |
| Compound from study[1] | 7 nM | 49 nM | 10,000 nM | [1] |
Note: IC50 values can vary between different assay conditions and cell lines.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (e.g., DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Assessing Apoptosis using Annexin V Staining
Objective: To quantify the percentage of apoptotic cells upon treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC50 and 2x IC50 as determined by MTT assay) for a specified time (e.g., 24 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: this compound induced p21-mediated cell cycle arrest.
Caption: Troubleshooting unexpected cytotoxicity.
References
- 1. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
addressing batch-to-batch variability of Hdac1-IN-5
Welcome to the technical support center for Hdac1-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the use of this compound, with a particular focus on troubleshooting batch-to-batch variability.
FAQs: Understanding and Addressing this compound Variability
Q1: We are observing inconsistent results between different batches of this compound in our cellular assays. What could be the cause of this variability?
A1: Batch-to-batch variability of small molecule inhibitors like this compound can stem from several factors:
-
Purity: The most common cause is variation in the purity of the compound. Even small amounts of impurities can have significant biological effects, leading to inconsistent results.
-
Presence of Isomers: If the synthesis is not stereospecific, the ratio of active to inactive isomers may differ between batches.
-
Degradation: this compound may degrade over time, especially if not stored correctly. Degradation products can interfere with the assay.
-
Solubility Issues: Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.
Q2: What is the chemical identity of this compound?
A2: this compound is also known as HDAC-IN-57. Its chemical details are as follows:
| Property | Value |
| CAS Number | 2716217-79-5[1][2][3][4][5] |
| Molecular Formula | C₂₁H₁₉N₃O₄[1][2][3][4] |
| Molecular Weight | 377.39 g/mol [1][2][3][4] |
| Chemical Structure | N-hydroxy-4-(3-(4-nitrophenyl)acrylamido)benzamide |
Q3: What are the known biological activities of this compound?
A3: this compound is an orally active inhibitor of histone deacetylases (HDACs). It has shown inhibitory activity against several HDAC isoforms and can induce apoptosis.[1][2] The reported IC₅₀ values are summarized in the table below:
| Target | IC₅₀ (nM) |
| HDAC1 | 2.07[1] |
| HDAC2 | 4.71[1] |
| HDAC6 | 2.4[1] |
| HDAC8 | 107[1] |
| LSD1 | 1340 |
Q4: What are the potential impurities I should be aware of in a batch of this compound?
A4: Based on the chemical structure, this compound is likely synthesized via an amide coupling reaction. Potential impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
Coupling Reagent Byproducts: Byproducts from the amide bond formation, such as ureas if carbodiimide reagents (e.g., DCC, EDC) are used.[6][7]
-
Side-Reaction Products: Products from side reactions, which can occur during amide coupling.[8][9]
-
Degradation Products: Hydrolysis of the hydroxamic acid group to a carboxylic acid is a common degradation pathway for this class of compounds.[2][10][11][12] The nitroaromatic group may also be susceptible to photochemical reactions.[13][14][15][16]
Troubleshooting Guide: A Step-by-Step Approach to Variability
This guide provides a structured workflow to identify and mitigate the source of batch-to-batch variability in your experiments with this compound.
Caption: Troubleshooting workflow for addressing this compound variability.
Q5: What should I look for in the Certificate of Analysis (CoA)?
A5: A comprehensive CoA should provide the following information:
-
Identity Confirmation: Data from ¹H-NMR and Mass Spectrometry (MS) that confirms the chemical structure.
-
Purity Assessment: A purity value, typically determined by High-Performance Liquid Chromatography (HPLC) at a specific wavelength.
-
Appearance: The physical state and color of the compound.
-
Solubility: Information on suitable solvents.
Q6: What if the CoA is missing information or I suspect the provided data is inaccurate?
A6: If you have doubts about the quality of a batch, it is highly recommended to perform independent analytical tests. Refer to the "Experimental Protocols" section below for detailed methodologies.
Q7: How should I properly store and handle this compound?
A7: For solid this compound, store it at -20°C, protected from light. For stock solutions in DMSO, it is recommended to aliquot and store at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
Objective: To verify the purity and identity of a batch of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
HPLC system with a C18 column and a mass spectrometer detector
Method:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute the stock solution to 10 µg/mL with 50:50 ACN/water.
-
Set up the HPLC-MS method:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient: A suitable gradient to elute the compound (e.g., 5-95% B over 15 minutes).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning for the expected mass-to-charge ratio (m/z) of this compound [M+H]⁺.
-
-
Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Integrate the peak areas to determine the purity of the compound.
-
Confirm the mass of the main peak corresponds to the molecular weight of this compound.
Protocol 2: In Vitro HDAC1 Activity Assay
Objective: To functionally test the inhibitory activity of different batches of this compound.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
This compound samples (different batches)
-
Known HDAC inhibitor as a positive control (e.g., Trichostatin A)
-
Developer solution (e.g., Trypsin in assay buffer)
-
384-well black microplate
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of each batch of this compound and the positive control in assay buffer.
-
Add 5 µL of the diluted compounds to the wells of the microplate.
-
Add 10 µL of HDAC1 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Add 10 µL of the fluorogenic HDAC substrate to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
Add 25 µL of the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Plot the fluorescence signal against the inhibitor concentration and calculate the IC₅₀ value for each batch.
Signaling Pathways
HDAC1 plays a crucial role in regulating gene expression, cell cycle progression, and apoptosis. Its activity is often dysregulated in cancer.[8][17][18][19][20][21][22][23][24]
Caption: Simplified HDAC1 signaling in cell cycle and apoptosis.
HDAC1 deacetylates and inactivates the tumor suppressor protein p53.[9][25][26][27][28] Inhibition of HDAC1 by this compound leads to increased p53 acetylation and activation. Activated p53 can then induce the expression of target genes like p21, leading to cell cycle arrest, and Bax, promoting apoptosis.[1][17][29]
References
- 1. Histone deacetylase 1 contributes to cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC-IN-57|2716217-79-5|COA [dcchemicals.com]
- 4. HDAC-IN-57 Supplier | CAS 2716217-79-5 | AOBIOUS [aobious.com]
- 5. HDAC-IN-57 | CAS#:2716217-79-5 | Chemsrc [chemsrc.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. HDAC1: a promising target for cancer treatment: insights from a thorough analysis of tumor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Histone Deacetylase 1 Contributes to Cell Cycle and Apoptosis [jstage.jst.go.jp]
- 18. air.unimi.it [air.unimi.it]
- 19. Role for histone deacetylase 1 in human tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Characterization of Histone Deacetylase Mechanisms in Cancer Development [frontiersin.org]
- 22. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 25. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Histone deacetylases specifically down-regulate p53-dependent gene activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Hdac1-IN-5 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of Hdac1-IN-5, a potent and selective inhibitor of histone deacetylase 1 (HDAC1). Given that many small molecule inhibitors exhibit poor aqueous solubility, this guide focuses on strategies to enhance exposure in animal models, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for poor bioavailability of small molecule inhibitors like this compound?
A1: Poor oral bioavailability of compounds like this compound is often attributed to several factors:
-
Low Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Low Permeability: The molecule may have difficulty crossing the intestinal membrane to enter systemic circulation.[2]
-
First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before it reaches the systemic circulation, reducing the amount of active drug.[2][3]
-
Instability: The compound may be unstable in the acidic environment of the stomach or be degraded by enzymes in the gastrointestinal tract.
Q2: What are the initial steps to consider when poor bioavailability of this compound is observed?
A2: When encountering low bioavailability, a systematic approach is recommended:
-
Verify Compound Integrity: Ensure the purity and stability of the this compound batch being used.
-
Assess Physicochemical Properties: Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Evaluate Different Administration Routes: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism. This can help determine if the issue is primarily with absorption.
-
Formulation Optimization: Explore various formulation strategies to improve solubility and absorption.[1][3][4][5]
Q3: How can I improve the solubility of this compound for in vivo studies?
A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble compounds:
-
Co-solvents: Using a mixture of water-miscible organic solvents can significantly increase solubility.[1]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation vehicle to favor the ionized form can improve solubility.[1]
-
Surfactants: The use of surfactants can help to form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[1]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption.[1][3][4]
-
Cyclodextrins: These molecules can form inclusion complexes with the drug, increasing its aqueous solubility.[1]
Q4: What is the mechanism of action of HDAC1 inhibitors?
A4: HDAC1 inhibitors, including this compound, function by binding to the zinc-containing catalytic domain of the histone deacetylase enzyme.[6] This binding blocks the enzymatic activity, leading to an accumulation of acetylated histones and other non-histone proteins.[6][7] The resulting hyperacetylation alters chromatin structure and gene expression, leading to various cellular responses such as cell cycle arrest, apoptosis, and differentiation in cancer cells.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Improper dosing technique, leading to inaccurate administration of the compound. | Ensure all personnel are properly trained in the chosen administration route (e.g., oral gavage, IP injection). Verify the accuracy of dosing volumes.[9] |
| Formulation is not homogenous, leading to inconsistent dosing. | Ensure the formulation is a stable solution or a well-dispersed suspension. If a suspension is used, vortex thoroughly before each administration. | |
| Differences in food consumption (for oral dosing), which can affect absorption. | Standardize the fasting and feeding schedule for all animals in the study. Consider a food effect study to understand the impact of food on absorption.[10] | |
| Low or no detectable plasma exposure after oral administration. | Poor aqueous solubility of this compound. | Implement solubility enhancement strategies as outlined in the FAQs and the Experimental Protocols section. |
| High first-pass metabolism. | Administer the compound via a route that bypasses the liver, such as intravenous (IV) or intraperitoneal (IP) injection, to assess systemic clearance. | |
| Rapid degradation of the compound in the GI tract. | Use enteric-coated formulations to protect the compound from the acidic environment of the stomach. | |
| Precipitation of the compound in the formulation upon standing. | The formulation has reached its saturation limit and is not stable. | Decrease the concentration of this compound in the vehicle. Screen for alternative, more effective solubilizing agents or co-solvents. |
| Adverse effects or toxicity observed in animals. | The vehicle itself may be causing toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation. |
| The dose of this compound is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Administration
This protocol describes the preparation of a simple co-solvent system to improve the solubility of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Water for Injection
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. For example, start with 10% of the final volume.
-
Add PEG400 to the solution while vortexing. A common ratio is 10% DMSO, 40% PEG400.
-
Slowly add saline or water to the desired final volume while continuously vortexing to prevent precipitation. A typical final formulation might be 10% DMSO / 40% PEG400 / 50% Saline.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for administration.
-
Administer the formulation to the animals via oral gavage at the desired dose volume.
Protocol 2: Formulation using Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a lipid-based formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the SEDDS vehicle by mixing the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 40% oil, 40% surfactant, 20% co-surfactant).
-
Add this compound to the SEDDS vehicle and vortex or sonicate until the compound is completely dissolved.
-
The resulting formulation should be a clear, homogenous solution.
-
This formulation can be administered directly via oral gavage or filled into capsules. Upon contact with aqueous fluids in the GI tract, it will form a fine emulsion, facilitating drug absorption.
Data Presentation
The following tables provide a hypothetical comparison of pharmacokinetic parameters for this compound in different formulations to illustrate the potential improvements in bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations Following Oral Administration in Mice (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Bioavailability (%) |
| Suspension in 0.5% Methylcellulose | 50 ± 15 | 2.0 | 150 ± 45 | ~2 |
| 10% DMSO / 40% PEG400 / 50% Saline | 450 ± 90 | 1.0 | 1800 ± 350 | ~25 |
| SEDDS (40% Labrafac / 40% Kolliphor EL / 20% Transcutol) | 1200 ± 250 | 0.5 | 4500 ± 800 | ~60 |
Data are presented as mean ± standard deviation.
Visualizations
Signaling Pathway of HDAC1 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Improving Bioavailability
Caption: Workflow for enhancing this compound bioavailability.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. upm-inc.com [upm-inc.com]
- 4. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. help.benchling.com [help.benchling.com]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hdac1-IN-5
Welcome to the technical support center for Hdac1-IN-5. This resource is designed for researchers, scientists, and drug development professionals encountering resistance to this HDAC1 inhibitor in cancer cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound and provides potential solutions and next steps.
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. How can I confirm and characterize this resistance?
Answer:
Acquired resistance is a common challenge in cancer therapy research. A systematic approach is crucial to confirm and understand the underlying mechanisms.
1. Confirm Resistance with Dose-Response Analysis:
The first step is to quantify the change in sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of this compound in the parental (sensitive) and the suspected resistant cell lines. A significant increase in the IC50 value confirms resistance.[1]
Table 1: Example IC50 Values for Parental and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| Parental Line | This compound | 50 | - |
| Resistant Subclone | This compound | 500 | 10 |
2. Investigate Common Mechanisms of HDACi Resistance:
Once resistance is confirmed, you can investigate several known mechanisms.[2][3][4][5]
Table 2: Common Resistance Mechanisms and Investigational Approaches
| Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| Increased Drug Efflux | Western Blot for ABCB1/ABCC1; Rhodamine 123 efflux assay | Increased protein levels of ABC transporters; Increased efflux of fluorescent substrate.[3] |
| Target Upregulation | Western Blot or qPCR for HDAC1 | Increased HDAC1 protein or mRNA levels.[6] |
| Activation of Pro-Survival Pathways | Western Blot for p-AKT, p-ERK | Increased phosphorylation of key signaling proteins.[3] |
| Altered Apoptosis Regulation | Western Blot for Bcl-2, Bax, Cleaved Caspase-3 | Increased Bcl-2, decreased Bax, and reduced cleaved Caspase-3 upon treatment.[3][5] |
Experimental Workflow for Investigating Resistance
The following diagram outlines a typical workflow for confirming and characterizing resistance to this compound.
Caption: Workflow for confirming and characterizing this compound resistance.
Question: I am developing a new cell line model of this compound resistance. What is the standard protocol for this?
Answer:
Generating a drug-resistant cell line model is a key step in studying resistance mechanisms. The most common method involves continuous exposure to incrementally increasing concentrations of the drug.[1][7]
Detailed Experimental Protocol: Generation of a Drug-Resistant Cell Line
-
Initial IC50 Determination: Determine the IC50 of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
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Monitor Cell Viability: Initially, a significant portion of the cells will die. Monitor the culture and allow the surviving cells to repopulate.
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Incremental Dose Escalation: Once the cells are proliferating steadily, increase the concentration of this compound by 1.5- to 2-fold.[1]
-
Repeat and Expand: Repeat step 4, gradually increasing the drug concentration. This process can take several months. At each stage of increased resistance, it is advisable to cryopreserve cell stocks.[1]
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Characterization of Resistant Line: Once the cell line can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response assay to confirm and quantify the level of resistance.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common signaling pathways that become activated in cancer cells to overcome this compound treatment?
A1: While data specific to this compound is limited, resistance to HDAC inhibitors, in general, often involves the activation of pro-survival signaling pathways. The two most prominent are:
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PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its activation can counteract the pro-apoptotic effects of HDAC inhibition.[3]
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MAPK/ERK Pathway: This pathway is also critical for cell proliferation and survival. Upregulation of this pathway has been observed in HDACi-resistant cells.[3]
Signaling Pathway Diagram: Pro-Survival Pathways in HDACi Resistance
Caption: Activation of PI3K/AKT/mTOR and MAPK/ERK pathways can promote cell survival and inhibit apoptosis, leading to this compound resistance.
Q2: Can co-treatment with other inhibitors overcome this compound resistance?
A2: Yes, combination therapy is a promising strategy to overcome resistance. Based on the common resistance mechanisms, several classes of inhibitors could be effective:
-
PI3K/AKT or MEK/ERK Inhibitors: If you observe activation of these pathways, co-treatment with specific inhibitors for these pathways can re-sensitize the cells to this compound.[3]
-
Bcl-2 Inhibitors (e.g., Venetoclax): If resistance is associated with upregulation of anti-apoptotic proteins like Bcl-2, a Bcl-2 inhibitor can restore the apoptotic response.[3][5]
-
ABC Transporter Inhibitors: While less common in clinical practice due to toxicity, inhibitors of efflux pumps can increase the intracellular concentration of this compound.[3]
-
DNA Methyltransferase (DNMT) Inhibitors: In cases where resistance involves compensatory epigenetic changes, combining this compound with a DNMT inhibitor can have synergistic effects.[3]
Logical Relationship for Combination Therapy
Caption: A logical approach to selecting combination therapies based on the underlying resistance mechanism.
Q3: What are the key considerations for setting up a Western blot to analyze protein expression changes related to this compound resistance?
A3: A well-executed Western blot is critical for validating changes in protein expression. Here are the key steps and considerations:
Detailed Experimental Protocol: Western Blot Analysis
-
Lysate Preparation:
-
Culture parental and resistant cells to ~80% confluency.
-
Treat cells with this compound or vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-HDAC1, anti-p-AKT, anti-Bcl-2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a digital imager or X-ray film.
-
Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin).
-
Table 3: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Function in Resistance | Supplier Example |
| HDAC1 | Drug Target | Cell Signaling Technology |
| p-AKT (Ser473) | Pro-survival Signaling | Cell Signaling Technology |
| p-ERK1/2 (Thr202/Tyr204) | Pro-survival Signaling | Cell Signaling Technology |
| Bcl-2 | Anti-apoptotic | Santa Cruz Biotechnology |
| Bax | Pro-apoptotic | Cell Signaling Technology |
| Cleaved Caspase-3 | Apoptosis Marker | Cell Signaling Technology |
| ABCB1/P-glycoprotein | Drug Efflux | Abcam |
| GAPDH / β-actin | Loading Control | MilliporeSigma |
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Mitigating Hdac1-IN-5-Induced Cellular Stress Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating cellular stress responses induced by Hdac1-IN-5. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as HDAC-IN-57, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. It primarily targets Class I HDACs, including HDAC1 and HDAC2, as well as Class IIb HDAC6 and Class I HDAC8. Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the removal of acetyl groups from histone and non-histone proteins. This leads to an increase in protein acetylation, which can alter gene expression and induce cellular responses such as cell cycle arrest and apoptosis.
Q2: What are the common cellular stress responses observed with this compound treatment?
While specific studies on this compound-induced cellular stress are limited, as a pan-HDAC inhibitor, it is anticipated to induce a range of cellular stress responses similar to other compounds in its class. These can include:
-
Genotoxic Stress: HDAC inhibitors have been shown to cause DNA damage.[1]
-
Oxidative Stress: Inhibition of HDAC1 can render cancer cells more sensitive to oxidative stress.
-
Endoplasmic Reticulum (ER) Stress: HDAC inhibition can modulate transcriptional programs related to ER stress.[2]
-
Apoptosis: this compound is known to induce apoptosis, or programmed cell death.
Q3: How can I tell if my cells are experiencing stress from this compound treatment?
Common indicators of cellular stress include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture plate.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.
-
Induction of Apoptosis Markers: Increased expression of proteins like cleaved caspase-3 and cleaved PARP, or positive staining with Annexin V.
-
Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle, often G1 or G2/M, which can be assessed by flow cytometry.
-
Increased Expression of Stress Markers: Upregulation of proteins such as γH2AX (for DNA damage), CHOP (for ER stress), or antioxidant enzymes (for oxidative stress).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed even at low concentrations of this compound. | The cell line being used is highly sensitive to HDAC inhibition. | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal, non-toxic working concentration for your specific cell line. Consider using a less sensitive cell line if appropriate for the experimental goals. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation of this compound stock solution. | 1. Standardize all cell culture parameters. Ensure cells are seeded at a consistent density and use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound regularly and store them appropriately as per the manufacturer's instructions. Aliquot the stock solution to avoid repeated freeze-thaw cycles. |
| No observable effect of this compound on the target cells. | 1. The concentration of this compound is too low. 2. The incubation time is too short. 3. The cell line is resistant to HDAC inhibition. | 1. Increase the concentration of this compound based on a thorough dose-response analysis. 2. Perform a time-course experiment to determine the optimal incubation period for observing the desired effect. 3. Verify the expression of HDAC1 in your cell line. If the target is not expressed, the inhibitor will have no effect. Consider using a positive control compound (e.g., a well-characterized pan-HDAC inhibitor like Vorinostat) to confirm the experimental setup. |
| Difficulty in distinguishing between apoptosis and necrosis. | The experimental endpoint is too late, leading to secondary necrosis. | Perform a time-course experiment and analyze cells at earlier time points after this compound treatment. Use a combination of apoptosis assays, such as Annexin V/Propidium Iodide staining, to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate this compound-induced cellular stress.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot for Stress Markers
This technique is used to detect the expression levels of specific proteins involved in cellular stress pathways.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target stress markers (e.g., cleaved caspase-3, γH2AX, CHOP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Inhibitory Activity of this compound (HDAC-IN-57)
| Target | IC50 (nM) |
| HDAC1 | 2.07 |
| HDAC2 | 4.71 |
| HDAC6 | 2.4 |
| HDAC8 | 107 |
| LSD1 | 1340 |
| Data sourced from supplier information. |
Visualizations
Signaling Pathways
Caption: this compound induces various cellular stress pathways.
Experimental Workflow
Caption: A typical workflow for studying cellular stress.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experiments.
References
Validation & Comparative
comparing Hdac1-IN-5 efficacy to other known Hdac1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hdac1-IN-5's efficacy against other established Histone Deacetylase 1 (HDAC1) inhibitors. The following sections detail quantitative comparisons of inhibitory activity, outline common experimental protocols for evaluation, and visualize key signaling pathways and experimental workflows.
Quantitative Efficacy Comparison
This compound demonstrates potent inhibition of HDAC1, with efficacy comparable to or exceeding that of several well-known HDAC inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other HDAC1 inhibitors. Lower IC50 values indicate greater potency.
| Inhibitor | HDAC1 IC50 (nM) | Other Isoforms IC50 (nM) | Selectivity Profile |
| This compound | 15 [1][2][3][4][5] | HDAC6: 20[1][2][3][4][5] | Potent inhibitor of both HDAC1 and HDAC6. |
| Quisinostat | 0.11[6] | Modest potency against HDACs 2, 4, 10, and 11; >30-fold selectivity against HDACs 3, 5, 8, and 9.[6] | A novel second-generation, potent HDAC1 inhibitor.[6] |
| UF010 | 0.5[6] | HDAC2: 0.1, HDAC3: 0.06, HDAC8: 1.5, HDAC6: 9.1, HDAC10: 15.3.[6] | A class I HDAC-selective inhibitor.[6] |
| Fimepinostat | 1.7[6] | HDAC2: 5, HDAC3: 1.8, HDAC10: 2.8.[6] | A dual inhibitor of PI3Kα (IC50: 19 nM) and Class I HDACs.[6] |
| Abexinostat | 7 (Ki)[6] | Modest potency against HDACs 2, 3, 6, and 10; >40-fold selectivity against HDAC8.[6] | A novel pan-HDAC inhibitor.[6] |
| Entinostat (MS-275) | 510[6] | HDAC3: 1700.[6] | A benzamide derivative that preferentially inhibits class I HDACs. |
| Mocetinostat | 150[6] | 2- to 10-fold selectivity against HDAC2, 3, and 11; no activity against HDAC4, 5, 6, 7, and 8.[6] | A potent HDAC inhibitor with the most potency for HDAC1.[6] |
| Tacedinaline (CI-994) | 900[6] | HDAC2: 900, HDAC3: 1200, HDAC8: >20000.[6] | A selective class I HDAC inhibitor.[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of HDAC1 inhibitors.
In Vitro HDAC Activity Assay
This assay quantifies the enzymatic activity of purified HDAC1 in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 25 µL of diluted test compound or vehicle control (DMSO) to the wells of the microplate.
-
Add 50 µL of recombinant HDAC1 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Histone Acetylation Assay (Western Blot)
This method assesses the ability of an inhibitor to increase histone acetylation within a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, SW620) to 70-80% confluency.
-
Treat the cells with various concentrations of the HDAC inhibitor or vehicle control for a specified time (e.g., 24 hours).
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclei using an acid extraction method (e.g., with 0.2 M H2SO4).
-
Precipitate the histones with trichloroacetic acid and wash with acetone.
-
Resuspend the histone pellet in water.
-
-
Western Blotting:
-
Determine the protein concentration of the histone extracts.
-
Separate equal amounts of histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 (e.g., anti-acetyl-H3K9).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against total histone H3 as a loading control.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate a key signaling pathway involving HDAC1 and a typical workflow for evaluating HDAC inhibitors.
Caption: HDAC1 is a key component of co-repressor complexes that regulate gene expression.
Caption: A typical workflow for the preclinical evaluation of a novel HDAC1 inhibitor.
References
Comparative Analysis of HDAC1 Inhibitor Activity Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the activity of selected Histone Deacetylase 1 (HDAC1) inhibitors in various cancer cell lines. Due to the absence of publicly available data for a compound specifically designated "Hdac1-IN-5," this document focuses on other well-characterized HDAC1 inhibitors to illustrate a comparative framework.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones and other proteins, HDACs can induce a more compact chromatin structure, leading to transcriptional repression. HDAC1, a member of the Class I HDAC family, is frequently overexpressed in various cancers and has emerged as a promising therapeutic target. Inhibition of HDAC1 can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.
This guide summarizes the inhibitory activity of several known HDAC inhibitors against HDAC1 and their cytotoxic effects on different cancer cell lines. It also provides a detailed experimental protocol for assessing HDAC activity and visual representations of a key signaling pathway involving HDAC1 and a typical experimental workflow.
Data Presentation: Comparative Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected HDAC inhibitors against HDAC1 and their anti-proliferative effects (EC50 or IC50) in various cancer cell lines. Lower values indicate greater potency.
| Inhibitor | Target | Cell Line | IC50 / EC50 (nM) | Reference |
| 13b | HDAC1 | MV4-11 (Leukemia) | 63.3 | [1] |
| HDAC2 | 287.3 | [1] | ||
| HDAC3 | 5.63 | [1] | ||
| MV4-11 (Cell Proliferation) | 138.7 | [1] | ||
| 13e | HDAC1 | MV4-11 (Leukemia) | 9.54 | [1] |
| HDAC2 | 28.04 | [1] | ||
| HDAC3 | 1.41 | [1] | ||
| MV4-11 (Cell Proliferation) | 34.7 | [1] | ||
| Vorinostat (SAHA) | Pan-HDAC | HCT116 (Colon Cancer) | 670 | [2] |
| Trichostatin A (TSA) | Pan-HDAC | HCT116 (Colon Cancer) | 160 | [2] |
| Resveratrol | HDAC | HCT116 (Colon Cancer) | 2660 | [2] |
Experimental Protocols
Cell-Based HDAC Activity Assay (Luminescent)
This protocol outlines a common method for measuring the activity of Class I and II HDACs within cultured cells.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, MV4-11)
-
Cell culture medium and supplements
-
HDAC-Glo™ I/II Assay Kit (or equivalent)
-
Test compounds (HDAC inhibitors)
-
White, opaque 96-well or 384-well microplates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into the wells of a white, opaque microplate at a predetermined density.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test HDAC inhibitors in cell culture medium.
-
Remove the old medium from the cell plate and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known HDAC inhibitor like Trichostatin A).
-
Incubate the plate for a specified period (e.g., 1-24 hours) at 37°C.
-
-
HDAC Activity Measurement:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions. This reagent contains a cell-permeable, acetylated substrate.
-
Add the prepared reagent to each well of the microplate.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the enzymatic reaction to occur. Inside the cells, HDACs will deacetylate the substrate. A developer reagent in the mix then cleaves the deacetylated substrate, releasing a substrate for luciferase, which in turn generates a luminescent signal.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the HDAC activity.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HDAC activity, using a suitable software package.
-
Mandatory Visualization
Signaling Pathway
Caption: HDAC1-mediated deacetylation of p53 and its inhibition.
Experimental Workflow
Caption: Workflow for a cell-based HDAC inhibitor screening assay.
References
Independent Verification of a Selective HDAC1 Inhibitor's Anti-Proliferative Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of a selective Histone Deacetylase 1 (HDAC1) inhibitor, Tacedinaline (also known as CI-994), with other notable HDAC inhibitors, Romidepsin (FK228) and Entinostat (MS-275). The information presented is collated from independent verification studies and is intended to assist researchers in evaluating these compounds for further investigation.
Introduction to HDAC1 Inhibition and Cancer Therapy
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1] In many cancers, the overexpression or aberrant activity of HDACs, particularly class I HDACs like HDAC1, is associated with the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival.[2] Therefore, inhibitors targeting HDACs have emerged as a promising class of anti-cancer agents.[2] Selective inhibition of HDAC1 is a key therapeutic strategy, aiming to reactivate tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.[3][4]
This guide focuses on Tacedinaline (CI-994), a selective inhibitor of class I HDACs, particularly HDAC1 and HDAC2.[5][6] Its anti-proliferative effects are compared against Romidepsin (FK228), a potent inhibitor of HDAC1 and HDAC2, and Entinostat (MS-275), which selectively inhibits HDAC1 and HDAC3.[7][8][9]
Comparative Analysis of Anti-Proliferative Activity
The anti-proliferative efficacy of Tacedinaline, Romidepsin, and Entinostat has been independently verified across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.
Table 1: Anti-proliferative Activity (IC50) of Tacedinaline (CI-994)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | 7.4 | [5] |
| BCLO | Rat Leukemia | 2.5 | [5] |
| HCT116 | Colon Cancer | 4 | [10] |
| A549 | Lung Cancer | < 160 (cytostatic effect) | [5] |
| LX-1 | Lung Cancer | < 160 (cytostatic effect) | [5] |
| MYC-driven Medulloblastoma | Brain Tumor | Varies (selective activity) | [11][12] |
Table 2: Anti-proliferative Activity (IC50) of Romidepsin (FK228)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U-937 | Leukemia | 5.92 | [7] |
| K562 | Leukemia | 8.36 | [7] |
| CCRF-CEM | Leukemia | 6.95 | [7] |
| A549 | Lung Cancer | Potent (100x > TSA) | [7] |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | 1-6.5 ng/ml | [13] |
| OCI-AML3 | Acute Myeloid Leukemia | ~1.8 | [14] |
| SKM-1 | Myelodysplastic Syndrome | ~1.2 | [14] |
| MDS-L | Myelodysplastic Syndrome | ~1.0 | [14] |
Table 3: Anti-proliferative Activity (IC50) of Entinostat (MS-275)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.0415 - 4.71 | [8] |
| Calu-3 | Lung Cancer | 0.0415 - 4.71 | [8] |
| HL-60 | Leukemia | 0.0415 - 4.71 | [8] |
| K562 | Leukemia | 0.0415 - 4.71 | [8] |
| HT-29 | Colon Cancer | 0.0415 - 4.71 | [8] |
| HCT-15 | Colon Cancer | > 4.71 | [8] |
| Hodgkin Lymphoma Cell Lines (various) | Lymphoma | Sub- and lower µM range | [15] |
| B-cell Lymphoma Cell Lines (various) | Lymphoma | Dose-dependent cell death | [16] |
| A549 | Lung Cancer | 5.41 | [17] |
Mechanism of Action: Signaling Pathways and Cellular Effects
HDAC1 inhibitors exert their anti-proliferative effects through a multi-faceted mechanism of action that involves the reactivation of silenced tumor suppressor genes and the modulation of various signaling pathways crucial for cancer cell survival and proliferation.
A key mechanism involves the induction of cell cycle arrest.[1] By inhibiting HDAC1, these compounds lead to the accumulation of acetylated histones at the promoter regions of cyclin-dependent kinase (CDK) inhibitors, such as p21WAF1/CIP1.[3][4] The upregulation of p21 inhibits the activity of cyclin/CDK complexes, which are essential for cell cycle progression, thereby causing a G1 or G2/M phase arrest.[18][19] Furthermore, HDAC inhibitors can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1]
Caption: Simplified signaling pathway of HDAC1 inhibition leading to anti-proliferative effects.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to independently verify the anti-proliferative effects of HDAC inhibitors.
Cell Viability and Proliferation Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.[20][21]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of complete culture medium.[22]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of the HDAC inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Caption: A streamlined workflow of the MTT assay for determining cell viability.
2. Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.[23][24][25]
-
Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells) in 6-well plates or culture dishes.
-
Compound Treatment: Treat the cells with the HDAC inhibitor for a specified duration.
-
Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation.[24]
-
Colony Fixation and Staining: Fix the colonies with a solution such as 6% glutaraldehyde and then stain with 0.5% crystal violet.[26]
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.
Cell Cycle Analysis
Propidium Iodide (PI) Staining and Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[27][28]
-
Cell Treatment and Harvesting: Treat cells with the HDAC inhibitor for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.[29]
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to remove RNA).[28]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Key steps in performing cell cycle analysis using propidinum iodide staining.
Conclusion
The independent verification data presented in this guide demonstrate that Tacedinaline (CI-994), Romidepsin (FK228), and Entinostat (MS-275) are potent inhibitors of cancer cell proliferation. Their efficacy varies across different cancer cell types, highlighting the importance of selecting the appropriate inhibitor and cell line for specific research questions. The provided experimental protocols offer a standardized approach for researchers to independently verify and compare the anti-proliferative effects of these and other HDAC inhibitors. The elucidation of the underlying signaling pathways provides a framework for understanding their mechanism of action and for the rational design of future cancer therapies targeting HDAC1.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. embopress.org [embopress.org]
- 4. Role for Histone Deacetylase 1 in Human Tumor Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doaj.org [doaj.org]
- 13. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 24. Clonogenic Assay [bio-protocol.org]
- 25. Clonogenic Assay [en.bio-protocol.org]
- 26. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 29. ucl.ac.uk [ucl.ac.uk]
A Head-to-Head Showdown: Entinostat vs. Tacedinaline in Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two prominent histone deacetylase (HDAC) inhibitors, Entinostat and Tacedinaline, in the context of breast cancer. While the originally requested "Hdac1-IN-5" is not a publicly documented compound, Tacedinaline (CI-994) serves as a relevant substitute, allowing for a detailed examination of a class I selective HDAC inhibitor against the broader-acting Entinostat.
This comparative analysis delves into their mechanisms of action, preclinical efficacy in breast cancer cell lines and in vivo models, and the signaling pathways they modulate. All quantitative data is presented in clear, comparative tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate critical biological pathways and experimental workflows.
At a Glance: Entinostat vs. Tacedinaline
| Feature | Entinostat (MS-275) | Tacedinaline (CI-994) |
| Target HDACs | Class I (HDAC1, 2, 3) and Class IV HDACs | Primarily Class I (HDAC1, 2, 3)[1] |
| Mechanism of Action | Inhibits histone deacetylation, leading to histone hyperacetylation, chromatin relaxation, and altered gene expression. This results in cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation.[2] | Inhibits histone deacetylation, causing histone hyperacetylation, which leads to the induction of differentiation, inhibition of cell proliferation, and apoptosis in cancer cells. |
| Therapeutic Approvals | Granted Breakthrough Therapy Designation by the FDA for advanced ER-positive breast cancer.[3] | Has undergone Phase 3 clinical trials for non-small cell lung cancer and Phase 2 trials for other cancers.[4] |
In Vitro Efficacy: A Tale of Two Inhibitors
The anti-proliferative activity of Entinostat and Tacedinaline has been evaluated in various breast cancer cell lines, representing different subtypes of the disease. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Breast Cancer Cell Line | Entinostat IC50 (µM) | Tacedinaline (CI-994) IC50 (µM) |
| MCF-7 (ER+, PR+, HER2-) | Not explicitly found in searches | 10 |
| MDA-MB-231 (Triple-Negative) | Effective in inhibiting growth (IC50 0.1 - 0.27)[5] | 0.17 (GI50)[1] |
| BT-474 (ER+, PR+, HER2+) | Synergistic with lapatinib[6] | Data not available |
| SKBR3 (HER2+) | Modest reduction in Her-2 levels[4] | Data not available |
In Vivo Performance: Tumor Growth Inhibition in Xenograft Models
Preclinical studies using animal models provide crucial insights into the in vivo efficacy of these HDAC inhibitors.
| Xenograft Model | Treatment | Results |
| Letrozole-resistant MCF-7Ca | Entinostat + Letrozole/Exemestane | Significantly reduced tumor growth rate compared to single agents.[4] |
| BT-474 (HER2+) | Entinostat + Lapatinib | 90% tumor growth suppression.[7] |
| SUM190 (HER2+) | Entinostat + Lapatinib | 45% tumor growth suppression.[7] |
| LNCaP (Prostate Cancer, as a proxy for solid tumor efficacy) | Tacedinaline (CI-994) | Reduced tumor growth.[8] |
| MYC-driven Medulloblastoma | Tacedinaline (CI-994) | Significantly reduced tumor growth and increased survival.[9] |
Unraveling the Mechanism: Impact on Signaling Pathways
Both Entinostat and Tacedinaline exert their anti-cancer effects by modulating key signaling pathways involved in cell growth, survival, and metastasis.
Entinostat's Multifaceted Approach
Entinostat has been shown to impact several critical pathways in breast cancer:
-
Reverses Epithelial-to-Mesenchymal Transition (EMT): Entinostat can increase the expression of E-cadherin while reducing mesenchymal markers like N-cadherin, potentially inhibiting metastasis.[10]
-
Modulates HER2 Signaling: In HER2-positive breast cancer, Entinostat can downregulate phosphorylated Akt, leading to the activation of the pro-apoptotic protein Bim1.[2] It can also reduce Her-2 protein levels and downstream signaling.[4]
-
Restores Hormone Sensitivity: In hormone-resistant breast cancer, Entinostat can re-express estrogen receptor alpha (ERα) and aromatase, potentially re-sensitizing tumors to endocrine therapies.[2]
Caption: Entinostat's mechanism of action in breast cancer.
Tacedinaline's Targeted Intervention
As a more selective Class I HDAC inhibitor, Tacedinaline's effects are primarily channeled through the inhibition of HDAC1, 2, and 3. While specific pathway details in breast cancer are less extensively documented in the public domain compared to Entinostat, its mechanism is expected to follow the canonical pathway of HDAC inhibition, leading to cell cycle arrest and apoptosis. Studies in other cancer types suggest it can induce the NF-κB pathway.[9][11]
Caption: Tacedinaline's mechanism of action.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
This assay is used to assess the anti-proliferative effects of Entinostat and Tacedinaline on breast cancer cell lines.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Breast cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Entinostat or Tacedinaline. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.
Western Blotting
This technique is used to detect changes in the expression levels of specific proteins in response to treatment with Entinostat or Tacedinaline.
Protocol:
-
Cell Lysis: Breast cancer cells are treated with the desired concentrations of Entinostat or Tacedinaline for a specified time. Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., acetylated histones, E-cadherin, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of Entinostat and Tacedinaline in a living organism.
Protocol:
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected with a suspension of human breast cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in a mixture of media and Matrigel.[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (e.g., vehicle control, Entinostat, Tacedinaline, or combination therapy).
-
Drug Administration: The drugs are administered to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (Length x Width²) / 2.
-
Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of any anti-tumor effects. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.
Conclusion
Both Entinostat and Tacedinaline demonstrate significant anti-cancer activity in breast cancer models, albeit with distinct target specificities that may translate to different therapeutic applications. Entinostat, with its broader HDAC inhibition profile, has shown promise in overcoming hormone resistance and synergizing with targeted therapies. Tacedinaline, as a more selective inhibitor of Class I HDACs, offers the potential for a more targeted therapeutic approach with a potentially different side-effect profile. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two agents and to identify the patient populations most likely to benefit from each. This guide provides a foundational framework for researchers to build upon as they continue to explore the therapeutic potential of HDAC inhibitors in the fight against breast cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. HDAC inhibitor entinostat restores responsiveness of letrozole resistant MCF-7Ca xenografts to AIs through modulation of Her-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. A class I histone deacetylase inhibitor, entinostat, enhances lapatinib efficacy in HER2-overexpressing breast cancer cells through FOXO3-mediated Bim1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Histone deacetylase inhibitor entinostat reverses epithelial to mesenchymal transition of breast cancer cells by reversing the repression of E-cadherin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vivo tumor xenograft model [bio-protocol.org]
Safety Operating Guide
Proper Disposal of Hdac1-IN-5: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper handling and disposal of the histone deacetylase inhibitor, Hdac1-IN-5, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers procedural, step-by-step advice for researchers, scientists, and drug development professionals.
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is paramount. Histone deacetylase (HDAC) inhibitors as a class of small molecules are known to have biological activity and potential toxicity. Therefore, this compound should be handled as a potentially hazardous chemical waste. The toxicological properties of this compound have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin, and could cause irritation to the eyes, skin, and respiratory system.[1]
Quantitative Data and Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Weight | Not specified | Refer to supplier documentation. |
| Solubility | Not specified | Typically soluble in organic solvents like DMSO. Aqueous solubility may be limited. |
| Physical Form | Typically a solid powder | Based on common small molecule inhibitors. |
| Toxicity | Toxicological properties have not been thoroughly investigated.[1] | Handle with caution as a potentially hazardous substance. HDAC inhibitors as a class can have various biological effects. |
| Storage | Store in a cool, dry place. | Follow supplier recommendations for specific temperature and conditions. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the proper disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated items such as weigh boats, pipette tips, and gloves should be collected in a designated, sealed plastic bag or container labeled as "Hazardous Chemical Waste" and "this compound contaminated debris."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be compatible with the solvent used (e.g., a high-density polyethylene container for organic solvents).
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
3. Storage of Waste:
-
Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory.
-
Ensure containers are sealed to prevent evaporation or spills.
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
